molecular formula C21H17NO5 B2498181 4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 866134-18-1

4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B2498181
CAS No.: 866134-18-1
M. Wt: 363.369
InChI Key: MHJNLRUMVAJJHX-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a tetrahydrobenzoxazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound.

    Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group is introduced via an acylation reaction. This step often requires the use of acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

    Attachment of the 4-Methoxyphenyl Group: The final step involves the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. This can be facilitated by using a suitable leaving group and a strong nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated solvents, strong nucleophiles or electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Binding: The compound may interact with cell surface receptors, modulating cellular signaling pathways.

    Protein-Protein Interactions: The compound may disrupt or stabilize interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    4-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide: This compound shares the furan-2-carbonyl and 4-methoxyphenyl groups but differs in its core structure.

    4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-1,4-dihydroquinolin-2-one: This compound has a similar substitution pattern but features a quinolinone core instead of a benzoxazepinone core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-25-15-10-8-14(9-11-15)17-13-27-18-6-3-2-5-16(18)20(23)22(17)21(24)19-7-4-12-26-19/h2-12,17H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJNLRUMVAJJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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